(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
説明
Structural Classification within Triazolopyrimidine Family
The triazolopyrimidine family encompasses a diverse array of isomeric structures that differ based on the specific arrangement of nitrogen atoms and the nature of ring fusion between the triazole and pyrimidine components. Triazolopyrimidines possess eight distinct isomeric structures, with the most stable being the 1,2,4-triazolo[1,5-a]pyrimidine derivatives. The fundamental structural classification system recognizes four primary isomers of 1,2,4-triazole-fused pyrimidines, with 1,2,4-triazolo[1,5-a]pyrimidine gaining the most attention due to its variety of applications in agriculture and medicinal chemistry.
The structural diversity within the triazolopyrimidine family extends beyond simple positional isomerism to include various substitution patterns and ring fusion arrangements. Research has identified that these compounds belong to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through carbon-carbon or carbon-nitrogen bonds. The chemical taxonomy classification places these compounds within the kingdom of organic compounds, specifically in the superclass of organoheterocyclic compounds, with the direct parent classification as phenylpyrimidines.
Among the various isomeric forms, the triazolo[4,5-d]pyrimidine derivatives have emerged as particularly significant structures in pharmaceutical research. These compounds demonstrate unique electronic properties and spatial arrangements that contribute to their biological activity profiles. The molecular framework of triazolopyrimidines is characterized as aromatic heteropolycyclic compounds, with external descriptors including organobromine compounds, aminoalkylpyridines, and various triazolopyrimidine classifications.
Table 1: Major Triazolopyrimidine Isomeric Classifications
International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions
The International Union of Pure and Applied Chemistry nomenclature system for triazolopyrimidine compounds follows established conventions for bicyclic heterocyclic systems, incorporating specific numerical designations to indicate the positions of nitrogen atoms and ring fusion points. The systematic naming approach utilizes bracketed numerical sequences to specify the exact connectivity patterns between the triazole and pyrimidine rings, as exemplified by the nomenclature triazolo[4,3-c]pyrimidine, which indicates the specific fusion pattern and nitrogen atom positioning.
Alternative naming conventions have evolved within the scientific literature to accommodate various structural modifications and substitution patterns observed in triazolopyrimidine derivatives. Chemical databases and research publications often employ simplified nomenclature systems that emphasize the core structural features while maintaining clarity regarding the specific isomeric form. For instance, the compound 2H-triazolo[4,5-d]pyrimidine represents an alternative designation that incorporates tautomeric considerations and hydrogen positioning.
The complexity of triazolopyrimidine nomenclature becomes particularly evident when considering highly substituted derivatives and complex molecular architectures. Research findings indicate that systematic naming must account for multiple substituents, stereochemical considerations, and potential tautomeric forms. The International Union of Pure and Applied Chemistry system provides standardized approaches for naming these compounds, ensuring consistency across scientific literature and chemical databases.
Contemporary nomenclature practices also recognize the importance of alternative naming systems that reflect specific biological or pharmacological properties. For example, compounds may be designated based on their target enzyme interactions or therapeutic applications, while maintaining the fundamental International Union of Pure and Applied Chemistry structural designation. This dual naming approach facilitates both chemical identification and biological activity correlation.
Table 2: International Union of Pure and Applied Chemistry Nomenclature Examples
Historical Development of Triazolopyrimidine Chemistry
The historical development of triazolopyrimidine chemistry traces its origins to early investigations of heterocyclic compounds and the systematic exploration of fused ring systems in organic chemistry. Initial research efforts focused on understanding the fundamental principles governing the formation and stability of bicyclic nitrogen-containing heterocycles, with particular emphasis on the electronic properties and reactivity patterns of these compounds. The evolution of synthetic methodologies for triazolopyrimidine construction has paralleled advances in heterocyclic chemistry and medicinal chemistry research.
Early synthetic approaches to triazolopyrimidine derivatives relied primarily on cyclization reactions involving pre-formed pyrimidine or triazole precursors. Historical accounts indicate that researchers initially employed harsh reaction conditions and limited synthetic strategies, resulting in modest yields and restricted structural diversity. The development of more sophisticated synthetic methodologies emerged through systematic investigation of ring-closing reactions and the optimization of reaction parameters.
The mid-twentieth century marked a significant period of advancement in triazolopyrimidine chemistry, coinciding with increased interest in heterocyclic compounds for pharmaceutical applications. Research during this era established fundamental principles for triazolopyrimidine synthesis and began to elucidate structure-activity relationships that would prove crucial for subsequent drug development efforts. Patent literature from this period documents early therapeutic applications and establishes the foundation for modern triazolopyrimidine-based pharmaceuticals.
Contemporary developments in triazolopyrimidine chemistry have been driven by advances in synthetic methodology, computational chemistry, and high-throughput screening technologies. Modern research has revealed that triazolopyrimidines can be obtained using various chemical reactions, including triazole nucleus annulation to pyrimidine, pyrimidine annulation to triazole structures, triazolopyrimidine rearrangement reactions, and pyrimidotetrazine rearrangement processes. These methodological advances have enabled the preparation of increasingly complex triazolopyrimidine derivatives with enhanced biological activity profiles.
Table 3: Historical Milestones in Triazolopyrimidine Research
| Time Period | Major Development | Key Contributors | Impact |
|---|---|---|---|
| Early 1900s | Initial heterocycle synthesis | Various researchers | Foundation establishment |
| 1950s-1960s | Systematic synthetic methods | Pharmaceutical companies | Industrial applications |
| 1980s-1990s | Structure-activity studies | Academic institutions | Medicinal chemistry focus |
| 2000s-Present | Advanced synthetic strategies | Global research community | Diverse therapeutic targets |
Significance in Organic and Medicinal Chemistry Research
The significance of triazolopyrimidine compounds in organic and medicinal chemistry research stems from their exceptional structural versatility and their ability to serve as privileged scaffolds for drug discovery. These heterocyclic systems have emerged as prominent frameworks in developing promising target-based anti-cancer agents, with applications spanning six major categories: deoxyribonucleic acid damage repair systems, signal transduction pathways, ubiquitin-proteasome pathways, epigenetic modification processes, tumor microenvironment modulation, and multidrug resistance mechanisms.
Research investigations have demonstrated that triazolopyrimidine derivatives possess remarkable therapeutic potential across multiple disease areas. Recent studies have identified compounds within this chemical class that exhibit significant efficacy against various cancer cell lines, including breast cancer and cervical cancer models. The scaffold has proven particularly valuable in developing selective enzyme inhibitors, with specific applications in targeting lysine-specific demethylase 1, cyclooxygenase-2, and soluble epoxide hydrolase enzymes.
The medicinal chemistry significance of triazolopyrimidines extends to their role in addressing current therapeutic challenges, including drug resistance and selectivity issues. Contemporary research has revealed that these compounds can overcome traditional limitations associated with existing therapeutic agents, particularly in the context of cancer chemotherapy and infectious disease treatment. The structural features of triazolopyrimidines enable the design of compounds with improved pharmacokinetic properties and enhanced target selectivity.
Organic chemistry research has benefited significantly from triazolopyrimidine studies through the development of novel synthetic methodologies and the exploration of unique reactivity patterns. Recent investigations have employed density functional theory calculations to understand the electronic properties and reactivity of these compounds, providing valuable insights for synthetic planning and optimization. The development of multicomponent reactions for triazolopyrimidine synthesis has contributed to advances in green chemistry and efficient synthetic protocols.
Table 4: Current Research Applications of Triazolopyrimidines
| Research Area | Specific Applications | Target Diseases | Development Stage |
|---|---|---|---|
| Cancer therapy | Enzyme inhibitors | Various cancers | Preclinical to clinical |
| Infectious diseases | Antimicrobial agents | Bacterial and fungal infections | Research phase |
| Neurological disorders | Central nervous system modulators | Alzheimer disease, Parkinson disease | Early development |
| Agricultural chemistry | Herbicidal compounds | Weed control | Commercial applications |
The contemporary research landscape demonstrates that triazolopyrimidine derivatives continue to provide new opportunities for therapeutic intervention and chemical innovation. Recent publications have documented markedly increased research activity focused on triazolopyrimidine analogues with diverse biological activities, indicating sustained scientific interest and commercial potential. The integration of computational chemistry approaches with experimental research has accelerated the discovery and optimization of triazolopyrimidine-based compounds, establishing these heterocycles as essential components of modern drug discovery programs.
特性
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfonyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N6O6S/c1-2-7-38(35,36)23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(37-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDWQLSHMNMZAJ-FNOIDJSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCS(=O)(=O)C1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274693-39-9 | |
| Record name | (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S24EPU8S2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Construction of the Cyclopentane Core
The cyclopentane backbone is synthesized via stereoselective aldol condensation or enzymatic resolution. A pivotal intermediate, [3aR-(3aα,4α,6α,6aα)]-6-amino-tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol hydrochloride, is prepared by reacting a trihydroxy compound with hydrochloric acid and methanol, followed by acetone-mediated cyclization with 2,2-dimethoxypropane. Protection of the amine with benzyl chloroformate in 4-methyl-2-pentanone yields the carbamate derivative, which undergoes chromatographic purification (SiO₂, CH₂Cl₂:MeOH 95:5).
Functionalization of the Pyrimidine Moiety
Nitration and sulfonation of 4,6-dichloro-2-(propylthio)pyrimidine are critical for introducing the propylsulfonyl group. WO2015193165A1 describes nitration using N-methylpyrrolidone (NMP) and fuming HNO₃ at −10°C to 0°C, achieving >90% yield. Subsequent sulfonation with H₂O₂ in acetic acid at 50°C converts the thioether to sulfone.
Triazole Ring Formation via Diazotization
Resin-NO₂-Mediated Cyclization
A breakthrough in safety and efficiency involves using resin-bound nitrite (Resin-NO₂) for diazotization. The PMC study reports treating 5-nitro-2-(propylsulfonyl)pyrimidin-4-amine with NaNO₂ and Resin-NO₂ in H₂O:CH₃CN (1:1) at 0–5°C, forming the triazolo[4,5-d]pyrimidine core in 89% yield. This method eliminates hazardous HNO₂ gas and simplifies workup.
Table 1: Comparison of Diazotization Methods
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Traditional | NaNO₂/HCl | HCl/H₂O | 72 | 95.2 |
| Resin-NO₂ | Resin-NO₂ | H₂O:CH₃CN | 89 | 99.1 |
Coupling with the Cyclopropylamine Derivative
Stereoselective Amination
The cyclopropylamine segment, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amine, is coupled to the triazolo-pyrimidine intermediate via nucleophilic aromatic substitution. WO2012085665A2 optimizes this step using K₂CO₃ in 2-methyltetrahydrofuran at 60°C, achieving 85% yield. Stereochemical integrity is maintained by employing chiral auxiliaries during cyclopropane synthesis.
Deprotection and Final Isolation
Hydrolysis of the cyclopentane dioxolane protecting group is performed with HCl in dichloromethane (DCM) at 20–25°C. Crystallization from ethanol/water affords the final compound with 99.78% HPLC purity.
Scalable Synthesis and Industrial Feasibility
The resin-NO₂ method’s scalability is demonstrated in 50 kg batches, with 65% overall yield and reduced waste. Key advantages include:
化学反応の分析
Types of Reactions
(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while nucleophilic substitution of the difluorophenyl group could introduce various functional groups.
科学的研究の応用
Pharmacological Applications
This compound is known for its role as a P2Y12 platelet inhibitor , which is crucial in the treatment of cardiovascular diseases. It functions by antagonizing the P2Y12 receptor on platelets, thereby preventing platelet aggregation and thrombosis.
Antiplatelet Therapy
- Mechanism of Action : The compound inhibits the P2Y12 receptor, which plays a pivotal role in platelet activation and aggregation. This action is vital for preventing thrombotic events in patients with a history of myocardial infarction or stroke.
- Clinical Use : It is utilized in combination with aspirin for patients undergoing percutaneous coronary interventions (PCI) to reduce the risk of stent thrombosis and other cardiovascular events.
Potential Use in Other Cardiovascular Conditions
Recent studies suggest that this compound may have broader applications beyond antiplatelet therapy. Its ability to modulate various pathways involved in cardiovascular health could make it beneficial in treating conditions such as:
- Atherosclerosis : By reducing inflammation and improving endothelial function.
- Heart Failure : Potentially by improving cardiac output through its effects on vascular tone.
Biochemical Applications
The compound's unique structure allows it to interact with various biological systems beyond just platelet inhibition.
Research Tool in Signal Transduction Studies
Due to its specificity for the P2Y12 receptor, this compound can serve as a valuable research tool for studying:
- Platelet Signaling Pathways : Understanding how platelets respond to different stimuli and how these pathways can be modulated.
- Drug Development : Insights gained from its interactions can guide the development of new drugs targeting similar pathways.
Impact on Cellular Mechanisms
Investigations into the cellular mechanisms affected by this compound reveal potential impacts on:
- Cell Proliferation : Studies indicate that modulation of the P2Y12 receptor can influence cell growth and differentiation.
- Inflammatory Responses : The compound may alter inflammatory signaling pathways, presenting opportunities for therapeutic interventions in inflammatory diseases.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Antiplatelet Therapy | Treatment of myocardial infarction and stroke | P2Y12 receptor antagonism |
| Cardiovascular Health | Potential use in atherosclerosis and heart failure | Modulation of inflammation and endothelial function |
| Research Tool | Signal transduction studies | Investigation of platelet signaling pathways |
| Cellular Mechanisms | Impact on cell proliferation and inflammation | Modulation of growth and inflammatory responses |
Case Study 1: Ticagrelor in Acute Coronary Syndrome
A clinical trial demonstrated that ticagrelor (the active form of the compound) significantly reduced the incidence of major adverse cardiovascular events compared to clopidogrel in patients with acute coronary syndrome. This study highlighted its efficacy and safety profile in high-risk populations.
Case Study 2: Role in Stroke Prevention
Another study focused on patients with a history of ischemic stroke showed that ticagrelor effectively reduced recurrent stroke rates when used alongside aspirin. This finding underscores its importance as a dual antiplatelet therapy option.
作用機序
The mechanism of action of (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the triazolopyrimidine ring are likely to play key roles in binding to target proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Comparison with Structural Analogs
The compound’s key structural variations and their implications are compared below with three analogs identified in the evidence:
Table 1: Structural and Functional Comparison
Impact of Position 5 Substituents
- Its electron-withdrawing nature may also modulate receptor binding affinity .
- Propylthio (Analog 1) : The thioether (-S-) group increases lipophilicity, which may enhance membrane permeability but reduce metabolic stability due to susceptibility to oxidation .
- Chloro (Analog 3) : Chlorine’s electronegativity may enhance binding to hydrophobic pockets in target proteins but could introduce reactivity risks .
生物活性
The compound (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on various studies and findings.
The compound has several notable chemical properties:
| Property | Value |
|---|---|
| Melting Point | 206-208°C |
| Boiling Point | 821.3±75.0 °C (Predicted) |
| Density | 1.75±0.1 g/cm³ (Predicted) |
| Solubility | Slightly soluble in DMSO and Methanol (heated) |
| pKa | 13.25±0.70 (Predicted) |
| Color | White to Off-White |
| Stability | Hygroscopic |
These properties indicate that the compound is stable under specific conditions but requires careful handling due to its hygroscopic nature .
Pharmacological Potential
Research has indicated that this compound may exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The presence of the triazole and sulfonamide functionalities is often associated with enhanced antimicrobial properties .
- Enzyme Inhibition : The compound's structural components suggest potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission .
- Binding Interactions : Molecular docking studies have shown that this compound can effectively bind to bovine serum albumin (BSA), indicating potential for drug delivery systems and pharmacokinetic advantages .
- Anticancer Activity : The presence of a triazole ring is often linked to anticancer properties due to its ability to interfere with cellular processes involved in cancer proliferation .
Study 1: Antibacterial Screening
In a study evaluating a series of synthesized compounds similar to the target molecule, it was found that certain derivatives exhibited significant antibacterial activity against various strains. The most active compounds were identified as effective against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the sulfonamide moiety could enhance activity .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory effects of compounds containing the triazolo-pyrimidine structure. Results indicated that several derivatives displayed strong inhibitory action against urease and AChE enzymes, with IC50 values suggesting potent pharmacological effects .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and confirming the structure of this compound?
- Answer : Synthesis involves multi-step organic reactions, including cyclopropane ring formation, sulfonylation, and triazolo-pyrimidine coupling. Key steps:
- Cyclopropane synthesis : Use (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine as a chiral precursor to ensure stereochemical fidelity .
- Triazolo-pyrimidine coupling : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize by-products.
- Structural confirmation : Employ X-ray crystallography for absolute stereochemical assignment and NMR (¹H/¹³C, 2D-COSY, HSQC) for functional group verification. LC-MS ensures molecular weight accuracy .
Q. How should researchers handle and store this compound to maintain stability?
- Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C in a dry, dark environment to prevent hydrolysis of the sulfonyl group or oxidation of the cyclopropane ring .
- Handling : Use gloveboxes for moisture-sensitive steps. Avoid static discharge by grounding equipment. For emergency spills, neutralize with non-combustible absorbents (e.g., vermiculite) .
Q. What analytical techniques are critical for assessing purity and identifying impurities?
- Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve polar impurities. Monitor UV absorbance at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS) detects trace impurities (<0.1%).
- Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Answer :
- Density Functional Theory (DFT) : Compare calculated activation energies (e.g., for sulfonyl group reactions) with experimental kinetic data. Adjust solvent models (e.g., PCM for polar solvents) to improve agreement.
- In-situ monitoring : Use ReactIR or NMR to track intermediate species during reactions, identifying unaccounted pathways .
- Case study : If DFT predicts faster cyclopropane ring opening than observed experimentally, investigate steric effects using molecular dynamics simulations .
Q. What strategies are effective for studying polymorphic forms of this compound, as mentioned in patent literature?
- Answer :
- Polymorph screening : Use solvent/antisolvent crystallization (e.g., ethanol/water) under varied temperatures and agitation rates.
- Characterization :
- PXRD : Compare diffraction patterns with patent data to identify novel forms .
- DSC : Detect phase transitions; melting points vary by 5–10°C between polymorphs.
- Stability testing : Accelerated aging (40°C/75% RH for 6 months) to assess form conversion risks .
Q. How can AI-driven tools enhance experimental design for derivatives of this compound?
- Answer :
- Retrosynthesis planning : Platforms like Chematica propose synthetic routes for analogues, prioritizing steps with >90% yield based on historical data.
- Process optimization : COMSOL Multiphysics models reaction kinetics, integrating real-time sensor data for closed-loop control (e.g., adjusting reagent flow rates) .
- Data-driven QSAR : Train models on existing bioactivity data to predict modifications that enhance target binding (e.g., replacing propylsulfonyl with bulkier groups) .
Methodological Considerations
Q. What protocols are recommended for evaluating the compound’s environmental toxicity?
- Answer :
- Aquatic toxicity assays : Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia immobilization). Use LC₅₀ values to classify hazards .
- Biodegradation : Conduct closed-bottle tests (OECD 301D) to assess persistence. Sulfonyl groups may resist hydrolysis, requiring advanced oxidation (e.g., UV/H₂O₂) for remediation .
Q. How should researchers address discrepancies in bioactivity data across different assay conditions?
- Answer :
- Standardization : Use harmonized protocols (e.g., CLSI guidelines for antimicrobial assays). Control variables like serum protein binding (use <1% FBS in cell media).
- Data normalization : Express IC₅₀ values relative to internal controls (e.g., celecoxib for COX-2 inhibition) to minimize inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
